molecular formula C25H34N6O3S B612063 (2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide CAS No. 873652-48-3

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide

Cat. No.: B612063
CAS No.: 873652-48-3
M. Wt: 498.6 g/mol
InChI Key: WZRFLSDVFPIXOV-LRQRDZAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GDC-0152 is a small molecule antagonist of inhibitor of apoptosis proteins (IAPs)This compound has shown significant potential in cancer treatment by promoting apoptosis in cancer cells .

Mechanism of Action

Target of Action

GDC-0152 is a potent inhibitor of apoptosis proteins (IAPs) antagonist . It binds to the BIR3 domains of XIAP, cIAP1, cIAP2, and the BIR domain of ML-IAP . These proteins are known for their anti-apoptotic effects .

Mode of Action

GDC-0152 interacts with its targets, leading to a decrease in cell viability in cancer cells . It induces apoptosis through down-regulating IAPs and inhibiting the PI3K/Akt signaling pathway . It also induces autophagy, which can trigger apoptosis .

Biochemical Pathways

GDC-0152 affects several biochemical pathways. It also inhibits the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway, resulting in cancer cell death .

Pharmacokinetics

GDC-0152 undergoes extensive metabolism, with less than 9% of the dose recovered as the parent compound in excreta . In plasma, GDC-0152 represented 16.7% and 7.5% of the area under the curve of the total radioactivity for two different labeling strategies . The terminal half-life for total radioactivity was longer for one labeling strategy (21.2 hours) than for the other (4.59 hours) . GDC-0152 is highly metabolized via oxidation and amide hydrolysis, followed by subsequent sulfation and glucuronidation .

Result of Action

The molecular and cellular effects of GDC-0152’s action include the induction of apoptosis and autophagy in cancer cells . It also leads to a decrease in cell viability in cancer cells, while having no effect on normal cells . In vivo, GDC-0152 has been shown to postpone tumor formation and slow down tumor growth, significantly improving survival of tumor-bearing mice .

Action Environment

These cells secrete TNFα, which can cooperate with GDC-0152 to kill cancer cells . This suggests that the tumor microenvironment can play a significant role in the efficacy of GDC-0152.

Biochemical Analysis

Biochemical Properties

GDC-0152 interacts with Inhibitor of Apoptosis Proteins (IAPs), which are known for their anti-apoptotic effects . It acts as a natural IAP antagonist in cells, leading to the induction of apoptosis, cell cycle arrest, necroptosis, and immune storm in vitro and in vivo .

Cellular Effects

GDC-0152 has been shown to suppress the growth of osteosarcomas when administered in vivo . It exerts its effects by interacting with tumor-associated immune cells, leading to the secretion of the inflammatory cytokine TNFα .

Molecular Mechanism

GDC-0152 exerts its effects at the molecular level by modulating the ABCB1-ATPase activity and inhibiting ABCB1 multidrug efflux activity at sub-cytotoxic concentrations . This interaction leads to changes in gene expression and enzyme activation, contributing to its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, GDC-0152 has been shown to reduce tumor levels of cIAP1/2, confirming its stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of GDC-0152 vary with different dosages in animal models. It has been shown to suppress the growth of osteosarcomas and delay or prevent metastasis .

Metabolic Pathways

The metabolic pathways of GDC-0152 involve its interaction with IAPs, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

GDC-0152 is transported and distributed within cells and tissues through its interaction with ABCB1 . This interaction affects its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of GDC-0152 is influenced by its interaction with ABCB1 . This interaction directs it to specific compartments or organelles within the cell .

Preparation Methods

The synthesis of GDC-0152 involves multiple steps, including the formation of peptide bonds and the incorporation of various functional groups. The synthetic route typically starts with the preparation of intermediate compounds, which are then coupled together under specific reaction conditions. Industrial production methods for GDC-0152 involve optimizing these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

GDC-0152 undergoes several types of chemical reactions, including:

    Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the molecule.

    Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles.

    Hydrolysis: This reaction is used to break down the compound into its constituent parts.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GDC-0152 has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

GDC-0152 is part of a group of Smac mimetics, which include compounds such as LCL161, birinapant, and AT-406. These compounds share a similar mechanism of action but differ in their binding affinities and pharmacokinetic properties. GDC-0152 is unique in its ability to bind to multiple IAPs with high affinity, making it a potent inhibitor of these proteins .

Similar Compounds

  • LCL161
  • Birinapant
  • AT-406 (Debio1143)
  • GDC-0917 (CUDC-427)
  • BV6
  • SM-164

Properties

IUPAC Name

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O3S/c1-16(26-2)22(32)27-21(18-12-7-4-8-13-18)25(34)31-15-9-14-19(31)23(33)28-24-20(29-30-35-24)17-10-5-3-6-11-17/h3,5-6,10-11,16,18-19,21,26H,4,7-9,12-15H2,1-2H3,(H,27,32)(H,28,33)/t16-,19-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRFLSDVFPIXOV-LRQRDZAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3=C(N=NS3)C4=CC=CC=C4)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)NC3=C(N=NS3)C4=CC=CC=C4)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00236307
Record name GDC-0152
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00236307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873652-48-3
Record name GDC-0152
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873652483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GDC-0152
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12380
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GDC-0152
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00236307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GDC-0152
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KW1M48SHS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.